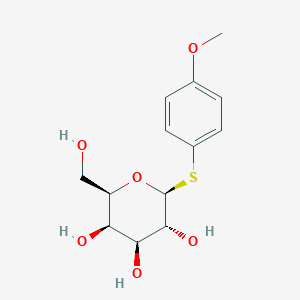

p-Methoxyphenyl 1-thio-b-D-galactopyranoside

Description

BenchChem offers high-quality p-Methoxyphenyl 1-thio-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxyphenyl 1-thio-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18O6S |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 |

InChI Key |

WJEZVJVQBADEGN-SJHCENCUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

p-Methoxyphenyl 1-thio-b-D-galactopyranoside structure and synthesis

Technical Monograph: p-Methoxyphenyl 1-thio- -D-galactopyranoside

Structure, Synthesis, and Application in Glycobiology

Executive Summary

This technical guide details the chemical architecture, synthesis, and biological utility of p-Methoxyphenyl 1-thio-

Part 1: Structural Analysis & Chemical Logic

The utility of MPTG stems from three distinct structural features that differentiate it from native galactose substrates:

-

Thio-glycosidic Linkage (

):-

Hydrolytic Stability: Unlike the acetal oxygen in O-glycosides, the sulfur atom renders the glycosidic bond resistant to cleavage by endogenous

-galactosidases. This allows the molecule to maintain intracellular concentration and bind lectins without degradation. -

Geometry: The

bond length (

-

-

-Anomeric Configuration:

-

The equatorial orientation of the aglycone at C-1 is critical for mimicking natural lactosamine ligands recognized by galectins.

-

-

p-Methoxyphenyl (PMP) Aglycone:

-

Electronic Activation ("Armed"): In synthetic carbohydrate chemistry, the para-methoxy group acts as an electron-donating group (EDG). This increases the electron density on the sulfur atom, making the thioglycoside a more reactive ("armed") donor upon activation with iodonium sources (e.g., NIS/TfOH) compared to unsubstituted phenyl or p-nitrophenyl ("disarmed") variants.

-

UV Detectability: The PMP chromophore allows for facile detection during HPLC purification and binding assays.

-

Part 2: Synthesis & Stereochemical Control

The most robust synthetic route utilizes Lewis Acid-catalyzed thioglycosylation of peracetylated galactose. This method is preferred over the Koenigs-Knorr (glycosyl halide) approach due to the stability of the starting material and the strict stereocontrol governed by Neighboring Group Participation (NGP).

2.1 The Mechanism of

-Selectivity

The exclusive formation of the

-

Activation:

activates the anomeric acetate of -

Oxocarbenium Formation: The acetate leaves, generating an oxocarbenium ion.

-

Acyloxonium Ion (The Critical Intermediate): The carbonyl oxygen of the C-2 acetate attacks the anomeric center from the bottom (alpha face), forming a stable five-membered acetoxonium ring.

-

Nucleophilic Attack: The p-methoxybenzenethiol nucleophile attacks the anomeric center from the top (beta face), effectively opening the ring. This

-like displacement ensures 1,2-trans stereochemistry.

2.2 Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow for MPTG emphasizing the stereoselective intermediate.

Part 3: Detailed Experimental Protocol

Safety Note: Thiols possess a potent stench and can cause sensitization. All operations must be performed in a well-ventilated fume hood. Glassware should be quenched with bleach solution before cleaning.

Step 1: Thioglycosylation[1]

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve

-D-galactose pentaacetate (1.0 eq, e.g., 3.9 g, 10 mmol) in anhydrous -

Thiol Addition: Add 4-methoxybenzenethiol (1.2 eq, 12 mmol) to the solution.

-

Activation: Cool the mixture to 0°C. Dropwise, add boron trifluoride diethyl etherate (

) (1.5 eq, 15 mmol).-

Observation: The solution may darken slightly.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, and a new UV-active spot (

-

-

Workup: Quench by pouring into saturated aqueous

. Extract with DCM ( -

Purification: Flash chromatography (Hexane/EtOAc gradient) yields the peracetylated intermediate as a white solid/foam.

Step 2: Global Deprotection (Zemplén)

-

Dissolve the peracetylated intermediate in dry Methanol (0.1 M concentration).

-

Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq) in MeOH. pH should be

9–10. -

Stir at room temperature for 1–2 hours. A white precipitate (the free sugar) may form.

-

Neutralization: Add Amberlite IR-120 (

form) resin until pH is neutral (pH 7). -

Isolation: Filter off the resin and concentrate the filtrate.

-

Crystallization: Recrystallize from EtOH/Water or Et2O/MeOH to obtain pure MPTG.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

| Parameter | Expected Value / Range | Interpretation |

| Physical State | White crystalline solid | High purity |

| Characteristic of H-1 in thioglycosides | ||

| Coupling Constant ( | 9.5 – 10.0 Hz | Definitive proof of |

| Upfield shift relative to O-glycosides | ||

| Mass Spectrometry | Confirms molecular formula |

Part 5: Applications in Drug Discovery

5.1 Galectin Inhibition

MPTG acts as a core scaffold for designing high-affinity galectin inhibitors.

-

Target: Galectin-3 (associated with fibrosis and cancer metastasis).

-

Mechanism: The galactose headgroup binds the Carbohydrate Recognition Domain (CRD).[2] The hydrophobic PMP group occupies the sub-site adjacent to the CRD, providing additional binding enthalpy compared to methyl-galactose.

-

Advantage: The thio-linkage prevents hydrolysis by lysosomal enzymes, allowing the molecule to accumulate and compete effectively with endogenous ligands like LacNAc.

5.2 "Armed" Glycosyl Donors

In oligosaccharide synthesis, MPTG is an "armed" donor.

-

Reactivity: The electron-donating methoxy group stabilizes the radical cation intermediate formed on the sulfur during activation with NIS/TfOH.

-

Utility: It allows for "chemoselective" glycosylation where MPTG can be activated in the presence of "disarmed" acceptors (e.g., p-nitrophenyl glycosides).

Figure 2: Dual utility of MPTG in biological inhibition and chemical synthesis.

References

-

Synthesis of Thio-glycosides (Lewis Acid Method): Magnusson, G. et al. "Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides." Carbohydrate Research, 1996.[3]

-

Galectin Inhibition & Library Synthesis: Giguère, D. et al. "Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7."[4] Organic & Biomolecular Chemistry, 2005.[4]

-

Metabolic Decoys & Stability: Neelamegham, S. et al. "Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion." Journal of Biological Chemistry, 2014.

-

Galectin-3 Inhibitor Optimization: Nilsson, U.J. et al. "Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease." Journal of Medicinal Chemistry, 2022.

Sources

- 1. p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | TCI AMERICA [tcichemicals.com]

- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 3. Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Advanced Applications of p-Methoxyphenyl 1-thio-β-D-galactopyranoside: A Comprehensive Technical Guide

Executive Summary

As carbohydrate chemistry and glycobiology intersect, the demand for dual-purpose molecular tools has surged. p-Methoxyphenyl 1-thio-β-D-galactopyranoside (CAS: 41341-62-2) represents a masterclass in rational molecular design. By combining the stereochemical fidelity of a β-D-galactopyranose ring with a robust, enzymatically resistant 1-thio linkage and an electronically tunable p-methoxyphenyl (PMP) aglycone, this compound serves two critical functions. In synthetic chemistry, it acts as a highly efficient, "armed" glycosyl donor for complex oligosaccharide assembly 1[2]. In structural biology, it functions as a non-hydrolyzable substrate analog, ideal for trapping β-galactosidases and galectins in their active conformations 3[3]. This whitepaper dissects its physicochemical properties, mechanistic logic, and field-validated experimental workflows.

Physicochemical Profile & Structural Logic

To utilize this molecule effectively, one must understand the causality behind its physical properties. The table below summarizes its core quantitative data.

| Property | Value | Scientific Rationale / Implication |

| CAS Number | 41341-62-2 | Unique identifier for the pure β-anomer. |

| Molecular Formula | C₁₃H₁₈O₆S | Contains the hexose core and aromatic thioether. |

| Molecular Weight | 302.34 g/mol | Optimal size for active-site penetration in standard glycosidases. |

| Physical State | White to off-white powder | High crystallinity ensures purity and shelf-stability. |

| Solubility | DMSO, DMF, MeOH (High); Water (Moderate) | Amphiphilic nature allows use in both organic synthesis (DMF/DCM) and aqueous enzymatic assays. |

| Stability | Resistant to basic hydrolysis | The thioacetal linkage is highly stable under basic and mildly acidic conditions, requiring specific thiophilic activation. |

| Storage | -20°C, desiccated, dark | Prevents slow oxidation of the thioether to a sulfoxide. |

The Logic of the p-Methoxyphenyl (PMP) Aglycone

The choice of a p-methoxyphenyl group over a standard phenyl or alkyl group is not arbitrary. The methoxy (-OCH₃) substituent is strongly electron-donating via resonance. It pumps electron density into the aromatic ring, which in turn enriches the sulfur atom. This renders the sulfur highly nucleophilic and exceptionally responsive to electrophilic promoters (e.g., I⁺ from NIS), classifying it as an "armed" thioglycoside 1[2]. Furthermore, the PMP group provides a strong UV chromophore, allowing for precise real-time reaction monitoring via UV-Vis or TLC (at 254 nm).

Mechanistic Role in Chemical Glycosylation

In the synthesis of complex carbohydrates, forming a stereospecific O-glycosidic bond requires a delicate balance of reactivity and stability. p-Methoxyphenyl 1-thio-β-D-galactopyranoside is perfectly calibrated for this.

When exposed to a thiophilic promoter system—such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH)—the electron-rich sulfur attacks the iodonium ion. This forms a transient sulfonium ion intermediate. The PMP-sulfur leaving group departs, generating a highly reactive oxocarbenium ion. The incoming alcohol (acceptor) then attacks this intermediate to form the new glycosidic bond. Recent advancements have even leveraged the PMP group for visible-light-promoted remote activation, avoiding harsh acids entirely 4[4].

Fig 1: Mechanistic pathway of p-methoxyphenyl thioglycoside activation and glycosylation.

Biochemical Applications: Enzymology & Structural Biology

Beyond synthesis, this compound is a powerful biochemical probe. Natural O-glycosides are rapidly hydrolyzed by β-galactosidases. By replacing the exocyclic oxygen with sulfur, the molecule becomes a non-hydrolyzable S-glycoside 3[3].

When introduced to a β-galactosidase or a galectin, the galactose moiety anchors the molecule into the active site via highly conserved hydrogen bonding networks. Simultaneously, the hydrophobic PMP aglycone engages in π-π stacking and van der Waals interactions with aromatic residues (like Tryptophan or Tyrosine) at the active site periphery. Because the enzyme cannot cleave the C-S bond, the molecule acts as a potent competitive inhibitor, effectively "freezing" the enzyme in its substrate-bound conformation for X-ray crystallography or kinetic studies.

Fig 2: Competitive inhibition logic of PMP-thio-β-Gal against β-galactosidase.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step.

Protocol A: Stereoselective O-Glycosylation (Chemical Synthesis)

Objective: Couple PMP 1-thio-β-D-galactopyranoside (Donor) with an alcohol (Acceptor) to form a new glycosidic bond.

-

Preparation & Desiccation: Dissolve the PMP-thioglycoside donor (1.2 eq) and the acceptor (1.0 eq) in anhydrous Dichloromethane (DCM). Add freshly activated 4Å molecular sieves.

-

Causality: Molecular sieves scavenge trace water. Even micro-molar amounts of H₂O will outcompete the acceptor, attacking the oxocarbenium ion to form an unwanted hemiacetal byproduct.

-

-

Thermal Control: Cool the reaction mixture to -40°C under an Argon atmosphere.

-

Causality: Lowering the temperature stabilizes the highly reactive oxocarbenium intermediate, suppressing side reactions and enhancing the stereoselectivity (α/β ratio) of the nucleophilic attack.

-

-

Activation: Add N-iodosuccinimide (NIS, 1.5 eq) followed by a catalytic drop of Trifluoromethanesulfonic acid (TfOH, 0.1 eq).

-

Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc). The disappearance of the UV-active donor spot and the appearance of a new UV-active product spot confirms conversion.

-

Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ and NaHCO₃.

-

Causality: Na₂S₂O₃ reduces unreacted iodine/NIS species, preventing oxidative degradation of the product, while NaHCO₃ neutralizes the TfOH catalyst.

-

Protocol B: Kinetic Evaluation of β-Galactosidase Inhibition

Objective: Determine the inhibition constant (

-

Reagent Preparation: Prepare a stock solution of the enzyme in cleavage buffer (50 mM Sodium Phosphate, 1 mM MgCl₂, pH 7.3). Prepare serial dilutions of the PMP-thiogalactoside inhibitor (0 to 10 mM) in the same buffer.

-

Pre-Incubation: Mix the enzyme with the inhibitor dilutions and incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation is critical. It allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

-

-

Substrate Introduction: Add a fluorogenic substrate, such as 4-Methylumbelliferyl β-D-galactopyranoside (4-MU-Gal), at varying concentrations (spanning 0.5

to 5 -

Kinetic Readout: Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 10 minutes.

-

Self-Validation (Data Processing): Plot the initial velocities (

) against substrate concentration using a Lineweaver-Burk or Dixon plot. A true competitive inhibitor will show an unchanged

References

-

MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Latent-Active Synthetic Strategies. Organic Letters (ACS Publications). 1

-

A Visible-Light-Promoted O-Glycosylation with a Thioglycoside Donor. Angewandte Chemie International Edition. 4

-

Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. Molecules (MDPI). 5

-

Exploring the synthetic potency of the first furanothioglycoligase through original remote activation. Organic & Biomolecular Chemistry. 3

Sources

The Emergence of a Molecular Probe: A Technical Guide to p-Methoxyphenyl 1-thio-β-D-galactopyranoside

This in-depth technical guide delves into the discovery and history of p-Methoxyphenyl 1-thio-β-D-galactopyranoside, a notable yet specialized tool in the realm of glycoscience. While not as ubiquitously cited as its chromogenic cousins, its unique properties and the scientific context of its development offer valuable insights for researchers, scientists, and drug development professionals. This document will explore its synthesis, its role as a substrate for β-galactosidase, and the broader historical and scientific landscape from which it emerged.

I. The Genesis of a Tool: A Historical Perspective on Thioglycosides and Glycosidase Substrates

The journey to understanding the function of glycosidases, enzymes that cleave glycosidic bonds, has been intrinsically linked to the development of synthetic substrates. Early research relied on monitoring the release of simple sugars, a process that was often laborious and lacked the sensitivity required for detailed kinetic studies. The breakthrough came with the introduction of chromogenic and fluorogenic substrates, which produce a colored or fluorescent signal upon enzymatic cleavage, allowing for continuous and quantitative monitoring of enzyme activity.

Among the most widely adopted of these are the p-nitrophenyl (PNP) and o-nitrophenyl (ONP) glycosides. The release of the nitrophenolate ion upon hydrolysis results in a distinct yellow color, providing a straightforward spectrophotometric assay.[1][2] This innovation paved the way for detailed kinetic characterization of enzymes like β-galactosidase.

Concurrently, the field of carbohydrate chemistry was exploring the synthesis and properties of thioglycosides, where the glycosidic oxygen is replaced by a sulfur atom. These sulfur analogues of natural glycosides were found to be more stable against chemical and enzymatic degradation, making them valuable as glycosidase inhibitors and as versatile donors in glycosylation reactions for the synthesis of complex oligosaccharides.[3]

It is at the intersection of these two streams of research—the need for sensitive glycosidase substrates and the burgeoning field of thioglycoside chemistry—that p-Methoxyphenyl 1-thio-β-D-galactopyranoside finds its origins. The introduction of an aryl group to the thioglycoside linkage opened the door to a new class of potential enzyme substrates and inhibitors.

II. The Synthesis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside: A Chemical Narrative

While a singular, seminal publication marking the "discovery" of p-Methoxyphenyl 1-thio-β-D-galactopyranoside is not readily apparent in the historical literature, its synthesis can be understood within the context of established methods for aryl thioglycoside formation. A notable method for the preparation of such compounds was detailed by Zhang and Magnusson in 1996, which involves the conversion of a p-methoxyphenyl (pMP) glycoside into the corresponding thioglycoside.[4]

The p-methoxyphenyl group had been recognized as a stable and easily removable protecting group in carbohydrate synthesis.[5] The work by Zhang and Magnusson demonstrated a pathway to leverage this protecting group as a precursor for creating a thioglycosidic linkage.

A. Conceptual Synthesis Workflow

The synthesis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside can be conceptualized as a two-stage process. First, the formation of the p-methoxyphenyl β-D-galactopyranoside, followed by its conversion to the desired 1-thio derivative.

Caption: Conceptual workflow for the synthesis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside.

B. Detailed Experimental Protocol (Adapted from Zhang & Magnusson, 1996)

This protocol provides a representative method for the synthesis of aryl thioglycosides, adapted for the specific synthesis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside.

Part 1: Synthesis of Per-O-acetylated p-Methoxyphenyl β-D-galactopyranoside

-

Reaction Setup: To a solution of β-D-galactose pentaacetate (1.0 eq) and p-methoxyphenol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon), add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the per-O-acetylated p-methoxyphenyl β-D-galactopyranoside.

Part 2: Conversion to p-Methoxyphenyl 1-thio-β-D-galactopyranoside

-

Reaction Setup: Dissolve the per-O-acetylated p-methoxyphenyl β-D-galactopyranoside (1.0 eq) and thiophenol (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Workup and Deprotection: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and dissolve the residue in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours to effect deacetylation.

-

Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product by flash column chromatography to obtain p-Methoxyphenyl 1-thio-β-D-galactopyranoside.

III. Interaction with β-Galactosidase: A Mechanistic and Kinetic Overview

p-Methoxyphenyl 1-thio-β-D-galactopyranoside serves as a substrate for β-galactosidase. The enzyme catalyzes the hydrolysis of the thioglycosidic bond, releasing galactose and p-methoxythiophenol.

A. Enzymatic Hydrolysis Pathway

Caption: Enzymatic hydrolysis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside by β-galactosidase.

While the release of p-methoxythiophenol does not produce a significant color change in the visible spectrum, its presence can be detected and quantified using other analytical techniques such as high-performance liquid chromatography (HPLC) or by coupling the reaction to a secondary assay that detects the liberated thiol.

B. Kinetic Parameters: A Comparative Context

Detailed kinetic parameters (Km and Vmax) for the hydrolysis of p-Methoxyphenyl 1-thio-β-D-galactopyranoside by β-galactosidase are not as extensively documented as those for its nitrophenylated counterparts. However, we can infer its likely behavior based on studies of other aryl thioglycosides.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Aspergillus oryzae | 0.800 | 0.0864 (A/min) | [6] |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Lactobacillus plantarum | 6.644 | 147.5 | [7] |

| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | Apricot (β-gal III) | 1.19 | 0.38 | [8] |

| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | Arion vulgaris | 3.2 | Not specified | [9] |

The kinetic parameters for ONPG and PNPG vary significantly depending on the source of the β-galactosidase.[6][7][8][9] Generally, the Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. The electronic nature of the aglycone (the non-sugar portion) can influence these parameters. The electron-withdrawing nitro group in ONPG and PNPG makes the phenolate a better leaving group, likely contributing to a higher Vmax compared to substrates with electron-donating groups like the methoxy group.

It is plausible that p-Methoxyphenyl 1-thio-β-D-galactopyranoside exhibits a higher Km and a lower Vmax compared to its nitrophenylated analogs when used with the same β-galactosidase, due to the less favorable leaving group properties of p-methoxythiophenol.

C. A Standardized Protocol for β-Galactosidase Activity Assay

The following is a generalized protocol for assessing the activity of β-galactosidase using an aryl thiogalactoside substrate, which can be adapted for p-Methoxyphenyl 1-thio-β-D-galactopyranoside with an appropriate detection method for the liberated thiol.

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM MgCl₂ and 50 mM β-mercaptoethanol.

-

Substrate Stock Solution: A 10 mM solution of p-Methoxyphenyl 1-thio-β-D-galactopyranoside in a suitable solvent (e.g., DMSO or a small amount of organic solvent miscible with the assay buffer).

-

Enzyme Solution: A solution of β-galactosidase of known concentration in assay buffer.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, combine the assay buffer and the substrate solution to achieve the desired final substrate concentration.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C).

-

-

Detection and Quantification:

-

At specific time intervals, stop the reaction (e.g., by adding a high pH solution or a denaturant).

-

Quantify the amount of released p-methoxythiophenol using a suitable analytical method, such as HPLC with UV detection.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the product formation curve over time.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation or use a linearized plot (e.g., Lineweaver-Burk).

-

IV. The Evolving Role of Thioglycosides in Modern Research

The significance of thioglycosides, including p-Methoxyphenyl 1-thio-β-D-galactopyranoside, extends beyond their use as simple enzyme substrates. Their enhanced stability makes them excellent candidates for:

-

Glycosidase Inhibitors: By binding to the active site without being readily cleaved, they can act as competitive inhibitors, which is invaluable for studying enzyme mechanisms and for the development of therapeutic agents.

-

Glycosyl Donors in Synthesis: Thioglycosides are widely used as glycosyl donors in the chemical synthesis of complex oligosaccharides and glycoconjugates due to their stability and tunable reactivity.[3]

-

Probes for Biological Processes: As metabolically stable mimics of natural O-glycosides, thioglycosides can be used to probe the roles of carbohydrates in various biological systems without the complication of enzymatic degradation.[10]

V. Conclusion

p-Methoxyphenyl 1-thio-β-D-galactopyranoside represents a fascinating molecule at the confluence of synthetic carbohydrate chemistry and enzymology. While it may not have achieved the widespread use of its chromogenic counterparts, its history is a testament to the ongoing quest for molecular tools to unravel the complexities of the glycome. Its synthesis is achievable through established methodologies, and its interaction with β-galactosidase, though not extensively characterized, can be inferred from the behavior of related compounds. For the modern researcher, this and other thioglycosides remain powerful tools for inhibiting glycosidases, synthesizing complex carbohydrates, and probing the intricate world of glycobiology.

VI. References

-

Bainbridge, B. W., et al. (1991). Improved method for the detection of β-galactosidase activity in colonies of E. coli using a new chromogenic substrate. FEMS Microbiology Letters, 80(3), 319-324.

-

Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. Carbohydrate Research, 295, 41-55. [Link]

-

Danby, A. M., & Withers, S. G. (2016). The α-Thioglycoligase Derived from a GH89 α-N-Acetylglucosaminidase Synthesises α-N-Acetylglucosamine-Based Glycosides of Biomedical Interest. Request PDF.

-

Peikow, D., et al. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.

-

Tshililo, T. T., et al. (2014). Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. SciSpace.

-

Messaoudi, S., et al. (2019). Transition-metal-free synthesis of aryl 1-thioglycosides with arynes at room temperature. Semantic Scholar.

-

Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. PJLSS.

-

Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

-

General Procedure A: Synthesis of phenoxyacetophenone β-O-4 models. The Royal Society of Chemistry 2019.

-

INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Semantic Scholar.

-

Iqbal, S., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. PMC.

-

Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases.

-

Wimmer, H., et al. (2022). Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca). MDPI.

-

Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Request PDF.

-

Looking Back: A Short History of the Discovery of Enzymes and How They Became Powerful Chemical Tools. PMC.

-

Ali, R., et al. (2013). Kinetic Studies on β-Galactosidase Isolated from Apricots (Prunus armeniaca kaisa). Scirp.org.

-

1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.

-

Reactive Thioglucoside Substrates for β-Glucosidase. PMC.

-

Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Helier Scientific ltd.

-

Engineered enzymes and their use for synthesis of thioglycosides. Google Patents.

-

Fluorescent β-GalactosidaseGalactosidase substrates. Interchim.

-

Ekborg, G., Lindberg, B., & Lönngren, J. (1972). Synthesis of beta-D-Mannopyranosides. SciSpace.

-

Advances in β-Galactosidase Research: A Systematic Review from Molecular Mechanisms to Enzyme Delivery Systems. MDPI.

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.

Sources

- 1. Reactive Thioglucoside Substrates for β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

- 3. 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides as potential chromogenic substrates for the assay of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjlss.edu.pk [pjlss.edu.pk]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

p-Methoxyphenyl 1-thio-b-D-galactopyranoside mechanism of action as a glycosidase inhibitor

Technical Guide: -Methoxyphenyl 1-thio- -D-galactopyranoside[1]

Executive Summary

-Methoxyphenyl 1-thio-Key Classification:

Chemical & Structural Basis[1][4][5]

The efficacy of this inhibitor stems from two critical structural features: the thio-linkage and the aglycone substitution .[1]

The Thio-Glycosidic Bond

In natural substrates, an oxygen atom links the galactose ring to the aglycone.[1]

-

Substitution: The oxygen is replaced by sulfur.[1]

-

Effect: The C-S bond is significantly more stable and less polarized than the C-O bond.[1] The enzyme's catalytic acid (Glu461) cannot effectively protonate the sulfur atom to make it a leaving group, and the bond length (C-S

1.8 Å vs C-O

The -Methoxyphenyl Aglycone

The aglycone moiety (the non-sugar part) dictates the binding affinity (

-

Electronic Effect: The methoxy group (-OCH

) at the para position is an electron-donating group (EDG).[1] This increases the electron density of the phenyl ring compared to unsubstituted phenyl-thio-galactoside.[1] -

Binding Interaction: The electron-rich ring engages in enhanced

-stacking or hydrophobic interactions with aromatic residues (e.g., Trp999) at the entrance of the active site.[1]

Mechanism of Action: Competitive Inhibition[1]

The molecule acts as a classic competitive inhibitor.[1] It competes with the substrate for the free enzyme (

Kinetic Pathway

The presence of the inhibitor reduces the apparent affinity of the enzyme for its substrate (increases

Equilibrium Scheme:

Structural Docking (Active Site)

Based on crystallographic data of similar thio-galactosides (e.g., PDB 1JZ8 for E. coli

-

Deep Pocket: The galactopyranose ring binds in the "deep" pocket, anchored by hydrogen bonds to Glu537 , Tyr503 , and Arg388 .[1]

-

Shallow Pocket: The

-methoxyphenyl group extends into the solvent-accessible "shallow" pocket.[1] The sulfur atom sits at the catalytic center but remains unreactive.[1]

Mechanism Diagram

The following diagram illustrates the competitive inhibition pathway and the structural logic.

Caption: Kinetic pathway showing the competition between Substrate (S) and Inhibitor (I) for the Free Enzyme (E). The EI complex is catalytically inert.[1]

Experimental Protocol: Determining

To validate the mechanism and quantify potency, researchers must determine the inhibition constant (

Reagents & Setup

-

Enzyme: E. coli

-Galactosidase (0.1 U/mL in Buffer A).[1] -

Buffer A: 100 mM Sodium Phosphate, 1 mM MgCl

, 50 mM -

Substrate: ONPG (Series: 0.5, 1.0, 2.0, 4.0 mM).[1]

-

Inhibitor:

-Methoxyphenyl 1-thio- -

Detection: Spectrophotometer at 420 nm (detects o-nitrophenol).[1]

Step-by-Step Workflow

-

Preparation: Prepare 4 sets of cuvettes/wells. Each set corresponds to a fixed inhibitor concentration (

).[1] -

Substrate Addition: Add varying concentrations of ONPG (

) to each set. -

Initiation: Add enzyme to initiate the reaction.[1]

-

Measurement: Monitor Absorbance (420 nm) for 5 minutes to obtain initial velocity (

). -

Data Processing: Plot

vs

Expected Results & Data Analysis

In a competitive model, the lines on the Lineweaver-Burk plot will intersect at the Y-axis (

Data Summary Table:

| Parameter | Definition | Effect of Inhibitor | Formula |

| Max Velocity | Unchanged | ||

| Michaelis Constant | Increased | ||

| Slope | Plot Gradient | Steeper | Slope = |

Workflow Diagram

Caption: Step-by-step workflow for determining the inhibition constant (Ki) using steady-state kinetics.

Applications in Drug Development & Research[6]

Structural Biology (Chaperones)

This compound is used to stabilize glycosidases during crystallization.[1] By binding the active site without hydrolysis, it locks the enzyme in a specific conformational state (often the "closed" or "pre-catalytic" state), allowing for high-resolution X-ray diffraction studies.[1]

Gene Expression Control

While IPTG is the standard inducer, aryl-thio-galactosides like the

-

Role: Inducer.

-

Mechanism: Binds to LacI, causing an allosteric shift that releases the repressor from the operator DNA, triggering transcription of the lac operon.[1][5]

-

Utility: Useful when a non-hydrolyzable inducer with different membrane permeability or binding kinetics than IPTG is required.[1]

References

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012).[1] LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. Link

-

Crout, D. H., & Vic, G. (1998).[1] Glycosidases and glycosyl transferases in organic synthesis. Current Opinion in Chemical Biology. Link

-

Huber, R. E., et al. (2003).[1] The mechanism of binding of the "shallow" and "deep" binding modes of inhibitors to β-galactosidase. Biochemistry.

-

Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of β-Galactosidase (EC 3.2.1.23). Link

-

Jacob, F., & Monod, J. (1961).[1][4] Genetic regulatory mechanisms in the synthesis of proteins. Journal of Molecular Biology. (Foundational reference for LacI induction).

Sources

biological activity of p-Methoxyphenyl 1-thio-b-D-galactopyranoside derivatives

An In-Depth Technical Guide to the Biological Activity of p-Methoxyphenyl 1-thio-β-D-galactopyranoside Derivatives

Abstract

This technical guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of derivatives based on the p-Methoxyphenyl 1-thio-β-D-galactopyranoside scaffold. The inherent resistance of the thioglycosidic bond to enzymatic hydrolysis makes these compounds exceptional candidates for developing stable molecular probes and enzyme inhibitors.[1] This guide delves into their diverse biological functions, including potent inhibition of glycosidases and galectins, significant antimicrobial and antioxidant activities, and promising antiproliferative effects against cancer cell lines. By synthesizing data from mechanistic studies and structure-activity relationship (SAR) analyses, this document serves as a critical resource for researchers and professionals in drug discovery and chemical biology, offering detailed experimental protocols and outlining future research trajectories for this versatile class of molecules.

Introduction: The Strategic Advantage of Thiogalactosides

Glycosides are central to a vast array of biological processes, from cellular recognition and signaling to energy metabolism. However, the O-glycosidic bond is susceptible to enzymatic cleavage by glycosidases. The strategic replacement of the glycosidic oxygen with a sulfur atom, forming a thioglycoside, yields a non-hydrolyzable analog that mimics the natural substrate.[1][2] This stability is the cornerstone of their utility as research tools and therapeutic leads.

The p-Methoxyphenyl 1-thio-β-D-galactopyranoside structure combines two key features:

-

The 1-thio-β-D-galactopyranoside Moiety: This core provides specificity, enabling interaction with galactose-binding proteins such as β-galactosidase and galectins. Its resistance to cleavage allows it to act as a competitive inhibitor rather than a substrate.[1][3]

-

The p-Methoxyphenyl Aglycone: This aromatic group significantly influences the molecule's physicochemical properties, including hydrophobicity and electronic distribution. The methoxy group is a known modulator of biological activity, often contributing to antioxidant properties, and the phenyl ring serves as a versatile anchor for further chemical modification to explore a wide chemical space and optimize biological activity.[4][5]

This guide aims to consolidate the current understanding of these derivatives, focusing on their synthesis, multifaceted biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation.

Synthetic Strategies and Derivative Libraries

The generation of diverse libraries of p-Methoxyphenyl 1-thio-β-D-galactopyranoside derivatives is crucial for establishing robust structure-activity relationships (SAR). A common and effective strategy involves the synthesis of a versatile, reactive intermediate that can be subsequently modified.

A representative approach begins with an aromatic nucleophilic substitution reaction. For instance, a protected galactosyl thiol can be reacted with a functionalized benzene ring, such as 1,5-difluoro-2,4-dinitrobenzene.[6] This creates a key intermediate which can then be diversified in a two-dimensional manner:

-

Dimension 1 (Ring Substitution): The remaining reactive sites on the phenyl ring (e.g., a second fluoride) can be substituted with various amines or thiols.[6]

-

Dimension 2 (Functional Group Modification): Existing functional groups (e.g., nitro groups) can be chemically transformed, for instance, through reduction to amines followed by acylation.[6]

Final deprotection of the sugar's hydroxyl groups yields the target library of compounds for biological screening. This systematic approach allows for precise control over the final structure and facilitates the identification of key pharmacophores.

Caption: Generalized workflow for synthesis and screening of derivatives.

Profile of Biological Activities

Derivatives of p-Methoxyphenyl 1-thio-β-D-galactopyranoside exhibit a broad spectrum of biological activities, making them attractive candidates for multiple therapeutic areas.

Potent Inhibition of Glycoside-Processing Enzymes

The most intuitive application of these compounds is as inhibitors of enzymes that process β-galactosides.

-

β-Galactosidase: This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides.[3] Its over- or under-expression is linked to various physiological and pathological states. Thiogalactoside derivatives, being non-hydrolyzable mimics of the natural substrate, can act as potent competitive inhibitors.[2] Their affinity for the enzyme's active site prevents the binding and processing of the actual substrate. C-glycoside analogues of the famous thiogalactoside inducer, IPTG, have also been evaluated as inhibitors of E. coli β-galactosidase.[7]

Modulation of Galectin Function

Galectins are a family of β-galactoside-binding proteins that play critical roles in inflammation and cancer progression by mediating cell-cell and cell-matrix interactions.[6] Targeting galectins is a promising strategy for anticancer and anti-inflammatory therapies.

A study involving a library of phenyl 1-thio-β-D-galactopyranoside derivatives revealed compounds with high affinity and selectivity for specific galectins. Notably, certain derivatives were identified as particularly efficient inhibitors of galectin-7, a protein implicated in tumor development.[6]

| Derivative Example | Target Galectin | Binding Affinity (Kd) | Selectivity Profile | Reference |

| Unsubstituted Phenyl Thiogalactoside | Galectin-7 | Non-inhibitory | - | [6] |

| Optimized Nitro-Aryl Derivative | Galectin-7 | 140 µM | High (Poor inhibitor for Gal-1, -3, -8N, -9N) | [6] |

| Methyl β-D-galactopyranoside (Control) | Galectin-7 | 4.8 mM | Low | [6] |

| Caption: Comparative binding affinities demonstrating targeted inhibition of Galectin-7. |

Antimicrobial Properties

Monosaccharide derivatives have been recognized for their broad-spectrum antibacterial activity.[8] The galactoside framework can be leveraged to design novel antimicrobial agents. Research has shown that acyl derivatives of galactosides can exhibit enhanced activity, particularly against problematic pathogens like Pseudomonas aeruginosa.[8] The mechanism may involve the disruption of biofilm formation or interference with essential metabolic pathways unique to the bacteria. Furthermore, other compounds containing the p-methoxyphenyl moiety have demonstrated activity against both E. coli and S. aureus.[9]

Antioxidant and Radical-Scavenging Capabilities

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom to stabilize free radicals. The p-methoxyphenyl group is a key pharmacophore in this context.[4][5] Studies on various molecules containing this moiety have demonstrated significant radical-scavenging activity, in some cases exceeding that of the standard antioxidant ascorbic acid.[10] This activity is critical for combating oxidative stress, a major causative factor in numerous diseases, including cancer and neurodegenerative disorders.[10]

Antiproliferative and Anticancer Potential

The anticancer activity of these derivatives is often multifaceted:

-

Direct Cytotoxicity: Various methoxyphenyl derivatives have been shown to be cytotoxic to cancer cell lines, including human glioblastoma and triple-negative breast cancer.[10]

-

Indirect Action via Galectin Inhibition: As mentioned, by inhibiting galectins involved in tumor progression and metastasis, these compounds can exert a powerful anti-cancer effect.[6]

The ability to combine direct cytotoxicity with the disruption of cancer-related signaling pathways makes this scaffold a highly promising starting point for the development of novel oncology drugs.

Mechanistic Insights and Structure-Activity Relationships

Understanding how these derivatives function at a molecular level is key to their rational design. For enzyme inhibition, the primary mechanism is competitive binding at the active site. The thioglycoside fits into the galactose-binding pocket but cannot be cleaved, effectively blocking the enzyme.

Caption: Mechanism of competitive inhibition by a thio-derivative.

Structure-activity relationship (SAR) studies have provided critical insights. For galectin-7 inhibitors, it was found that the unsubstituted phenyl thiogalactoside was non-inhibitory, but the addition of specific nitro and amino groups to the phenyl ring dramatically increased affinity and conferred high selectivity.[6] This demonstrates that modifications to the aglycone portion are critical for tuning the biological activity and specificity of the parent compound.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these derivatives.

Protocol 5.1: β-Galactosidase Inhibition Assay

This protocol determines the concentration of a derivative required to inhibit 50% of β-galactosidase activity (IC50).

Causality: The assay measures the enzymatic conversion of a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless, into o-nitrophenol, which is yellow at high pH. The intensity of the yellow color is directly proportional to enzyme activity. An effective inhibitor will reduce the rate of color formation.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM phosphate buffer at pH 7.0.

-

Enzyme Stock: Prepare a stock solution of β-galactosidase (from E. coli) in assay buffer.

-

Substrate Solution: Prepare a solution of ONPG in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the p-methoxyphenyl 1-thio-β-D-galactopyranoside derivative in assay buffer.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the appropriate inhibitor dilution (or buffer for control wells).

-

Add 20 µL of the β-galactosidase enzyme solution to all wells.

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of the ONPG substrate solution to all wells.

-

Allow the reaction to proceed at 30°C for a defined period (e.g., 15 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

-

Quench the reaction by adding 50 µL of the stop solution to each well. The high pH both stops the enzyme and maximizes the color of the o-nitrophenol product.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405-420 nm using a microplate reader.

-

Calculate the percentage of inhibition for each derivative concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 5.2: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the derivatives.

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to a pale yellow hydrazine, causing the violet color to fade. The degree of color change is proportional to the radical-scavenging activity of the compound.[10]

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

-

Compound Solutions: Prepare serial dilutions of the test derivatives in methanol. Ascorbic acid or butylated hydroxytoluene (BHT) should be used as a positive control.[5]

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each compound dilution.

-

Add 150 µL of the DPPH solution to each well.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of the DPPH radical.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol only, and A_sample is the absorbance with the test compound.

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

-

Applications and Future Directions

The diverse biological profile of p-Methoxyphenyl 1-thio-β-D-galactopyranoside derivatives positions them as valuable assets in several areas:

-

Research Tools: As selective and stable inhibitors, they are excellent molecular probes for studying the roles of β-galactosidases and specific galectins in complex biological systems.[6]

-

Therapeutic Leads: Their demonstrated anticancer, antimicrobial, and antioxidant activities make them strong starting points for drug discovery programs.[8][10]

-

Drug Delivery: The galactose moiety can be used for targeting tissues expressing specific galactose-binding lectins, potentially enhancing the bioavailability and targeted delivery of pharmaceutical compounds.[11][12]

Future research should focus on expanding the derivative libraries to further refine SAR, conducting in vivo efficacy and toxicity studies for the most promising lead compounds, and exploring their potential in combination therapies.

Conclusion

p-Methoxyphenyl 1-thio-β-D-galactopyranoside and its derivatives represent a chemically versatile and biologically potent class of molecules. Their inherent stability, combined with the multifunctionality of the p-methoxyphenyl group, provides a robust scaffold for developing highly specific enzyme inhibitors, modulators of protein-carbohydrate interactions, and promising therapeutic agents against cancer and microbial infections. The continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, holds significant promise for advancing both fundamental biological understanding and translational medicine.

References

-

Wikipedia. Isopropyl β-D-1-thiogalactopyranoside. [Link]

-

Royal Society of Chemistry. Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. [Link]

-

National Center for Biotechnology Information. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. [Link]

-

Amanote Research. (PDF) Synthesis and Crystal Structure of P-Methoxyphenyl. [Link]

-

LookChem. Cas No.3150-20-7 p-Methoxyphenyl beta-D-galactoside. [Link]

-

National Center for Biotechnology Information. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. [Link]

-

Howei Pharm. CAS 41341-62-2 p-Methoxyphenyl 1-thio-b-D-galactopyranoside ≥95%. [Link]

-

National Center for Biotechnology Information. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. [Link]

-

Royal Society of Chemistry. Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. [Link]

-

National Center for Biotechnology Information. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

-

Scilit. Synthesis of p-nitrophenyl 1-thio-β-D-mannopyranoside. [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

-

National Center for Biotechnology Information. Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. Synthesis of C -glycoside analogues of isopropyl β- d -1-thiogalactopyranoside (IPTG) and 1-β- d -galactopyranosyl-2-methylpropane. Conformational ana ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01286K [pubs.rsc.org]

- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. mdpi.com [mdpi.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. chemimpex.com [chemimpex.com]

Therapeutic Horizons of p-Methoxyphenyl 1-thio-β-D-galactopyranoside (pMP-S-Gal): A Structural and Mechanistic Paradigm in Glycotherapeutics

Executive Summary

In the landscape of modern glycobiology and targeted drug design, p-Methoxyphenyl 1-thio-β-D-galactopyranoside (pMP-S-Gal) [CAS: 41341-62-2][1] has emerged as a foundational pharmacophore. As a Senior Application Scientist, I approach the design of glycomimetics not merely as a synthetic exercise, but as the precise engineering of intermolecular forces. pMP-S-Gal represents a masterclass in this engineering: it combines the biological specificity of a galactose moiety with the enzymatic stability of a thioether linkage and the thermodynamic binding advantages of an aromatic aglycone.

This whitepaper dissects the structural rationale behind pMP-S-Gal and explores its potent therapeutic applications, specifically focusing on its role as a competitive inhibitor of disease-driving lectins in oncology, fibrotic diseases, and bacterial pathogenesis.

Structural Rationale & Pharmacokinetic Advantages

The transition from natural O-glycosides to synthetic S-glycosides is driven by a fundamental pharmacokinetic necessity. Natural β-galactosides are highly susceptible to rapid hydrolysis by endogenous β-galactosidases in the mammalian gut and serum, rendering them ineffective as systemic therapeutics.

The Causal Engineering of pMP-S-Gal:

-

The S-Glycosidic Linkage: By replacing the anomeric oxygen with a sulfur atom, the glycosidic bond becomes highly resistant to enzymatic cleavage. Sulfur's larger atomic radius and lower electronegativity alter the bond angle and rotational dynamics just enough to prevent enzymatic transition-state stabilization, while preserving the essential chair conformation required for Carbohydrate Recognition Domain (CRD) engagement.

-

The p-Methoxyphenyl (PMP) Aglycone: The PMP group is not a passive structural placeholder. In the binding pocket of target lectins (such as Galectins), the aromatic ring engages in critical CH-π and π-π stacking interactions with conserved tryptophan or histidine residues[2]. Furthermore, the methoxy (-OCH₃) substituent provides an additional vector for hydrogen bonding or steric occlusion within the hydrophobic sub-sites of the CRD, significantly lowering the dissociation constant (

) compared to aliphatic or unsubstituted aryl thiogalactosides.

Core Therapeutic Application I: Galectin-Targeted Interventions in Fibrosis and Oncology

Galectins, particularly Galectin-3 (Gal-3) and Galectin-1 (Gal-1), are β-galactoside-binding proteins that play catastrophic roles in disease progression when dysregulated. In the tumor microenvironment (TME), Gal-3 binds to Tim-3 and LAG-3 on T-cells, inducing T-cell exhaustion and apoptosis, thereby facilitating immune evasion[3]. In fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF), Gal-3 drives the activation of macrophages into a profibrotic phenotype, accelerating myofibroblast proliferation[4].

Clinical validation of targeting this pathway has been established by compounds like TD139 (Olitigaltin), a thiodigalactoside derivative that exhibits nanomolar affinity for Gal-3 and has shown profound efficacy in IPF clinical trials[4][5]. The pMP-S-Gal monomer serves as a highly tunable, low-molecular-weight scaffold to achieve similar high-affinity blockade with improved oral bioavailability[2].

Fig 1: Mechanism of Galectin-3 signaling blockade by pMP-S-Gal derived competitive inhibitors.

Core Therapeutic Application II: Anti-Adhesion Therapy against Bacterial Pathogens

The rise of antimicrobial resistance necessitates non-bactericidal approaches to infection control. Pseudomonas aeruginosa, a critical pathogen in cystic fibrosis and ventilator-associated pneumonia, utilizes a galactose-specific lectin known as LecA (PA-IL) to adhere to host epithelial cells and orchestrate biofilm formation[6].

Because LecA specifically recognizes terminal α- and β-galactosides, pMP-S-Gal acts as a potent "decoy receptor." By saturating the LecA binding sites, thiogalactosides competitively inhibit bacterial adhesion. Because this mechanism does not exert selective survival pressure on the bacteria (unlike traditional antibiotics), it drastically reduces the likelihood of resistance development[7].

Quantitative Affinity Landscape

To contextualize the potency of thiogalactosides, the following table summarizes the binding affinities (

| Compound Class | Specific Ligand / Scaffold | Target | Binding Affinity ( | Reference |

| O-Galactoside (Natural) | Methyl β-D-galactopyranoside | Galectin-3 | ~ 4.8 mM | [2] |

| S-Galactoside (Aryl) | Substituted Aryl 1-thio-β-D-Gal | Galectin-3 | 1.0 - 5.0 μM | [2] |

| S-Galactoside (Dimeric) | TD139 (Olitigaltin) | Galectin-3 | 36 - 68 nM | [5] |

| S-Galactoside (Aryl) | Monovalent Diarylthiogalactoside | P. aeruginosa LecA | ~ 1.0 μM | [7] |

| S-Galactoside (Multivalent) | Divalent Thiogalactoside | P. aeruginosa LecA | 160 nM | [7] |

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of pMP-S-Gal derivatives requires orthogonal biophysical assays. As an application scientist, I mandate a self-validating system: primary screening via Fluorescence Polarization (FP) for high-throughput kinetic ranking, followed by Isothermal Titration Calorimetry (ITC) for rigorous thermodynamic profiling.

Protocol 1: Fluorescence Polarization (FP) Assay for Galectin-3 Affinity

Causality: FP is chosen because it allows for real-time, solution-phase measurement of competitive binding without disruptive washing steps. This preserves weak or transient interactions that solid-phase assays (like ELISA) might artificially wash away.

Step-by-Step Methodology:

-

Probe Preparation: Synthesize a fluorescently labeled reference probe (e.g., fluorescein-tagged poly-N-acetyllactosamine).

-

Protein Equilibration: Dilute recombinant human Galectin-3 CRD to a concentration yielding 80% of maximum polarization (typically 100–200 nM) in PBS buffer containing 2 mM TCEP (to prevent oxidative dimerization of the lectin).

-

Inhibitor Titration: In a 384-well black microplate, perform a 12-point serial dilution of the pMP-S-Gal derivative (from 10 mM down to 10 nM).

-

Incubation: Add the Gal-3/probe complex to the inhibitor wells. Incubate in the dark at 25°C for 30 minutes to reach thermodynamic equilibrium.

-

Measurement & Analysis: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the

using a four-parameter logistic regression, and convert to

Protocol 2: Isothermal Titration Calorimetry (ITC) for LecA Binding

Causality: While FP provides affinity, ITC is essential to prove how the compound binds. It dissects the free energy (

Step-by-Step Methodology:

-

Sample Dialysis: Dialyze recombinant LecA extensively against the assay buffer (20 mM Tris-HCl, 100 mM NaCl, 100 μM CaCl₂, pH 7.5). Calcium is critical as LecA is a C-type lectin requiring

for structural integrity. -

Ligand Preparation: Dissolve the pMP-S-Gal derivative in the exact same dialysate to prevent heat-of-dilution artifacts.

-

Titration Execution: Load 200 μM LecA into the sample cell and 2 mM pMP-S-Gal into the injection syringe. Perform 20 injections of 2 μL each at 25°C, with 150-second intervals between injections to allow the heat signal to return to baseline.

-

Data Integration: Integrate the thermogram peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract

,

Fig 2: High-throughput screening and validation workflow for pMP-S-Gal derivatives.

Future Directions in Drug Development

The future of pMP-S-Gal lies in exploiting the Cluster Glycoside Effect . Monovalent interactions between carbohydrates and lectins are inherently weak. By conjugating multiple pMP-S-Gal units onto dendrimeric scaffolds, liposomes, or gold nanoparticles, researchers can achieve exponential increases in avidity, pushing affinities into the picomolar range[7]. Furthermore, functionalizing the methoxy position of the PMP ring via click-chemistry (CuAAC) opens avenues for targeted drug delivery, utilizing the thiogalactoside as a homing beacon for Galectin-rich tumor microenvironments.

References

-

Howei Pharm. "CAS 41341-62-2 p-Methoxyphenyl 1-thio-b-D-galactopyranoside ≥95%." Howei Pharm Catalog. Available at:[Link][1]

-

Zetterkoötter, S. et al. "Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease." Journal of Medicinal Chemistry (2022). Available at: [Link][2]

-

Ruvolo, P. P. et al. "Galectin functions in cancer-associated inflammation and thrombosis." Frontiers in Immunology (2016). Available at:[Link][3]

-

Boukerb, A. M. et al. "Discovery of potent 1,1-diarylthiogalactoside glycomimetic inhibitors of Pseudomonas aeruginosa LecA with antibiofilm properties." European Journal of Medicinal Chemistry (2023). Available at: [Link][7]

-

Chemani, C. et al. "Role of LecA and LecB Lectins in Pseudomonas aeruginosa-Induced Lung Injury and Effect of Carbohydrate Ligands." Infection and Immunity (2009). Available at: [Link][6]

-

Hirani, N. et al. "Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis." European Respiratory Journal (2021). Available at:[Link][4]

Sources

- 1. CAS 41341-62-2 | p-Methoxyphenyl 1-thio-b-D-galactopyranoside,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery of potent 1,1-diarylthiogalactoside glycomimetic inhibitors of Pseudomonas aeruginosa LecA with antibiofilm properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for β-galactosidase assay with p-Methoxyphenyl 1-thio-b-D-galactopyranoside

Application Note: Kinetic Profiling of

Introduction & Scientific Context

Compound Identity: p-Methoxyphenyl 1-thio-

Mechanism of Action:

The thio-glycosidic bond renders TMPh-Gal resistant to hydrolysis by E. coli

Applications:

-

Kinetic Characterization: Determination of inhibitor constants (

) to map the active site's tolerance for aglycone modifications. -

Structural Biology: Stabilizing the enzyme-ligand complex for X-ray crystallography without turnover.

-

Chemical Biology: Used as a non-inducing or gratuitous inducer analog in specific operon studies, or as a ligand for affinity chromatography purification of

-galactosidase fusion proteins.

Experimental Design: Competitive Inhibition Assay

To characterize TMPh-Gal, we utilize a reporter reaction where

Signaling Pathway & Reaction Logic:

Figure 1: Kinetic mechanism of Competitive Inhibition. TMPh-Gal sequesters the free enzyme, increasing the apparent

Detailed Protocol

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Z-Buffer (Reaction Buffer) | pH 7.0 | 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM |

| Enzyme Solution | ~0.1 U/mL | Purified |

| ONPG (Substrate) | 4 mg/mL (13.3 mM) | Dissolve in Z-buffer. Prepare Fresh. Protect from light. |

| TMPh-Gal (Inhibitor) | 10 mM Stock | Dissolve in DMSO or water (solubility dependent). Further dilute in Z-buffer. |

| Stop Solution | 1 M Na₂CO₃ | High pH shifts o-nitrophenol to its yellow phenolate form. |

Assay Procedure (Microplate Format)

Step 1: Matrix Setup Design a 96-well plate to cross-titrate Substrate (ONPG) against Inhibitor (TMPh-Gal).

-

Rows A-H: Varying [ONPG] (e.g., 0.5, 1.0, 2.0, 4.0 mM final).

-

Columns 1-6: Varying [TMPh-Gal] (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0 mM final).

Step 2: Reaction Assembly

-

Add Inhibitor: Pipette 20 µL of TMPh-Gal (at 5x desired concentration) into respective wells. Use Z-buffer for "0 mM" controls.

-

Add Enzyme: Add 20 µL of diluted

-galactosidase enzyme to all wells.-

Pre-incubation: Incubate for 10 minutes at 37°C to allow Enzyme-Inhibitor equilibrium (

).

-

-

Initiate Reaction: Add 60 µL of ONPG (at 1.67x desired concentration) to start the reaction.

-

Total Volume: 100 µL.

-

Step 3: Kinetic Monitoring

-

Place plate in a pre-warmed (37°C) microplate reader.

-

Measure Absorbance at 420 nm every 30 seconds for 10–20 minutes.

-

Critical: Ensure the reaction remains linear (R² > 0.98). If the curve plateaus, dilute the enzyme further.

Step 4: Termination (Endpoint Method - Optional)

-

If kinetic reading is unavailable, stop reaction after 15 minutes by adding 100 µL of 1 M Na₂CO₃ . Read Endpoint Absorbance at 420 nm.

Data Analysis & Validation

Calculating Velocity ( )

Convert

Diagnostic Plots

To validate the mechanism as Competitive Inhibition , generate the following plots:

-

Lineweaver-Burk Plot (Double Reciprocal):

-

Plot

(y-axis) vs. -

Signature: Lines for different [I] concentrations should intersect on the Y-axis (same

), but have different slopes (changed -

Equation:

where

-

-

Dixon Plot (Determination of

):-

Plot

(y-axis) vs. -

The lines should intersect in the second quadrant.

-

The X-coordinate of the intersection point corresponds to

.

-

Interpretation

-

Low

(< 1 mM): Indicates TMPh-Gal is a potent inhibitor, binding tightly to the active site. -

High

(> 10 mM): Indicates weak affinity; the p-methoxy group may sterically hinder binding compared to unsubstituted phenyl-thio-galactoside.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Inhibition Observed | Inhibitor degradation or low affinity. | Ensure TMPh-Gal is fresh. Increase [I] to 10-50 mM. Check solubility in Z-buffer. |

| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or measurement time. |

| High Background | Spontaneous hydrolysis of ONPG. | Use fresh ONPG.[1] Keep stock on ice/dark. Subtract "No Enzyme" blank. |

| Precipitation | TMPh-Gal solubility limit. | Use DMSO (max 5% final) to solubilize stock. Warm buffer to 37°C. |

References

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. Link

-

Huber, R. E., Parfett, C., Woulfe-Flanagan, H., & Thompson, D. J. (1979). Interaction of Escherichia coli β-galactosidase with specific inhibitors. Biochemistry, 18(19), 4090–4095. Link

-

Jacobson, R. H., Zhang, X. J., DuBose, R. F., & Matthews, B. W. (1994). Three-dimensional structure of β-galactosidase from E. coli. Nature, 369, 761–766. Link

-

Thermo Fisher Scientific. Microplate Assays for β-Galactosidase Activity. Application Note. Link

Sources

p-Methoxyphenyl 1-thio-b-D-galactopyranoside in high-throughput screening assays

The integration of stable, high-affinity glycomimetics is a cornerstone of modern biochemical assay design. Among these, p-Methoxyphenyl 1-thio-β-D-galactopyranoside (pMP-S-Gal) has emerged as a critical molecular tool in high-throughput screening (HTS). By replacing the native oxygen atom with sulfur at the anomeric center and appending an electron-rich aromatic aglycone, this compound solves two pervasive challenges in carbohydrate-targeted HTS: enzymatic degradation and weak baseline affinity.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, physicochemical profiling, and self-validating protocols for utilizing pMP-S-Gal in advanced screening workflows targeting Galectins and β-Galactosidase.

Mechanistic Rationale: The Superiority of Thio-Galactosides in HTS

To understand why pMP-S-Gal is preferred over native lactose or standard synthetic substrates (like IPTG) in specific HTS environments, we must examine the causality behind its structural modifications:

-

The Thio-Glycosidic Linkage (Enzymatic Immunity): Native O-glycosidic bonds are rapidly cleaved by endogenous β-galactosidases present in cell lysates or complex biological matrices. Sulfur is a larger atom than oxygen, resulting in a longer C–S bond (~1.8 Å vs. ~1.4 Å for C–O). This steric alteration, combined with sulfur's lower electronegativity, prevents the enzyme from forming the oxocarbenium ion transition state required for hydrolysis. Consequently, pMP-S-Gal acts as a stable, non-hydrolyzable competitive inhibitor, ensuring that the probe concentration remains absolute during prolonged HTS incubations.

-

The p-Methoxyphenyl Aglycone (Enhanced Affinity): Carbohydrate Recognition Domains (CRDs), particularly in Galectins (e.g., Galectin-3, Galectin-7), rely heavily on CH–π and π–π stacking interactions with conserved Tryptophan and Histidine residues. The addition of a methoxy group (–OCH₃) at the para position of the phenyl ring acts as an electron-donating group. This increases the π-electron density of the aromatic ring, significantly strengthening its interaction with the CRD compared to unsubstituted phenyl thio-galactosides.

Physicochemical & Kinetic Profiling

When designing an HTS assay, selecting the correct reference probe dictates the dynamic range and sensitivity of the screen. The table below summarizes the quantitative advantages of pMP-S-Gal against other common galactosides.

| Molecular Probe | Linkage Type | Enzymatic Stability | Primary HTS Application | Relative Affinity (Galectin-7 |

| pMP-S-Gal | Thio (S) | High (Non-hydrolyzable) | Galectin FP Assays / β-Gal Inhibition | ~140 µM |

| Lactose | Oxygen (O) | Low (Rapidly cleaved) | Endogenous baseline reference | ~4.8 mM |

| IPTG | Thio (S) | High (Non-hydrolyzable) | lac operon induction / Protein expression | Weak/Non-specific |

| PETG | Thio (S) | High (Non-hydrolyzable) | β-Gal structural locking | Weak/Non-specific |

Data synthesized from established galectin binding profiles .

Application Workflow: Galectin-Targeted Fluorescence Polarization (FP)

Galectins are implicated in tumor immune evasion and fibrotic diseases. HTS campaigns frequently seek small-molecule inhibitors that block the Galectin CRD. pMP-S-Gal is utilized here as a high-affinity competitive reference to validate the assay's dynamic window.

Self-Validating Protocol: Competitive FP Assay for Galectin-7 Inhibitors

Causality Note: Fluorescence Polarization relies on the rotational speed of a fluorophore. A small fluorescent probe (FITC-lactosamine) rotates rapidly (low FP). When bound to the massive Galectin-7 protein, rotation slows (high FP). pMP-S-Gal is used to displace the probe, returning the system to a low FP state, thereby defining the maximum possible inhibition signal (

Step 1: Reagent Preparation

-

Assay Buffer: 10 mM PBS (pH 7.4), 2 mM DTT (maintains Galectin cysteine residues in a reduced, active state), 0.01% Tween-20 (prevents non-specific plastic binding).

-

Target: Recombinant human Galectin-7 (Final well concentration: 2 µM).

-

Probe: FITC-labeled lactosamine (Final well concentration: 10 nM).

-

Reference Control: pMP-S-Gal titrated from 10 mM down to 1 µM.

Step 2: Assay Assembly (384-well black microplate)

-

Dispense 10 µL of Assay Buffer containing Galectin-7 into all assay wells.

-

Pin-transfer 100 nL of the HTS compound library into the test wells.

-

Add 100 nL of pMP-S-Gal (10 mM stock) to the positive control wells (100% inhibition baseline).

-

Add 100 nL of DMSO to the negative control wells (0% inhibition baseline).

-

Dispense 10 µL of the FITC-lactosamine probe to all wells.

Step 3: Incubation & Detection

-

Incubate the plate in the dark at room temperature for 60 minutes. Because pMP-S-Gal is enzymatically stable, the equilibrium will not shift over time, allowing for batch processing of hundreds of plates.

-

Read on a multimode microplate reader using polarized excitation at 485 nm and parallel/perpendicular emission detection at 535 nm.

Step 4: System Validation (Z'-Factor Calculation)

A robust HTS requires a Z'-factor > 0.5. Calculate using the FP signals (mP) from the DMSO controls (

Application Workflow: β-Galactosidase Pharmacological Chaperone HTS